molecular formula C20H15NO4 B10756821 4-(5,11-Dioxo-5H-indeno[1,2-C]isoquinolin-6(11H)-YL)butanoate CAS No. 220627-87-2

4-(5,11-Dioxo-5H-indeno[1,2-C]isoquinolin-6(11H)-YL)butanoate

Cat. No.: B10756821
CAS No.: 220627-87-2
M. Wt: 333.3 g/mol
InChI Key: AHIJTWCJGCWHMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,11-DIOXO-5H-INDENO[1,2-C]ISOQUINOLIN-6(11H)-YL)BUTANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indenoisoquinoline Core: This step involves the cyclization of appropriate precursors to form the indenoisoquinoline core structure.

    Introduction of the Butanoate Group: The butanoate group is introduced through esterification reactions, often using butanoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including:

    Batch Reactors: For controlled synthesis and high yield.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-(5,11-DIOXO-5H-INDENO[1,2-C]ISOQUINOLIN-6(11H)-YL)BUTANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Corresponding oxides and carboxylic acids.

    Reduction Products: Alcohols and alkanes.

    Substitution Products: Halogenated and nitrated derivatives.

Scientific Research Applications

4-(5,11-DIOXO-5H-INDENO[1,2-C]ISOQUINOLIN-6(11H)-YL)BUTANOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5,11-DIOXO-5H-INDENO[1,2-C]ISOQUINOLIN-6(11H)-YL)BUTANOATE involves its interaction with molecular targets such as DNA topoisomerase I . This interaction can inhibit the enzyme’s activity, leading to the disruption of DNA replication and transcription processes. The compound’s effects are mediated through the formation of stable complexes with the enzyme, preventing it from performing its catalytic functions.

Comparison with Similar Compounds

Similar Compounds

  • 5,11-Dioxo-5,6-dihydro-11H-indeno[1,2-c]isoquinolin-6-ylbutanoic acid
  • 6H-Indeno[1,2-c]isoquinoline-6-butanoic acid, 5,11-dihydro-5,11-dioxo-

Uniqueness

4-(5,11-DIOXO-5H-INDENO[1,2-C]ISOQUINOLIN-6(11H)-YL)BUTANOATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with DNA topoisomerase I sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .

Properties

CAS No.

220627-87-2

Molecular Formula

C20H15NO4

Molecular Weight

333.3 g/mol

IUPAC Name

4-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)butanoic acid

InChI

InChI=1S/C20H15NO4/c22-16(23)10-5-11-21-18-13-7-2-3-8-14(13)19(24)17(18)12-6-1-4-9-15(12)20(21)25/h1-4,6-9H,5,10-11H2,(H,22,23)

InChI Key

AHIJTWCJGCWHMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CCCC(=O)O

Origin of Product

United States

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